Pbfi-AM

Intracellular potassium imaging Ratiometric fluorescent indicators Ion-selective fluorophores

Intracellular K⁺ quantification often requires costly hardware upgrades. Pbfi-AM solves this by using standard fura-2 filter sets (340/380 nm excitation, ~500 nm emission) for ratiometric K⁺ measurement on existing imaging platforms. • Ratiometric dual-excitation corrects for dye loading heterogeneity and photobleaching • Sodium-dependent Kd shift (5.1→44 mM) enables physiological K⁺ detection with gramicidin-based in situ calibration • Supplied ≥98% pure; requires Pluronic F-127 for effective AM ester loading

Molecular Formula C58H62N2O24
Molecular Weight 1171.1 g/mol
Cat. No. B049554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePbfi-AM
SynonymsPBFI-AM
potassium-binding benzofuran-isophthalate acetoxymethyl este
Molecular FormulaC58H62N2O24
Molecular Weight1171.1 g/mol
Structural Identifiers
SMILESCC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C
InChIInChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3
InChIKeyAUKRBWNSOWVABU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solid

Pbfi-AM Intracellular K⁺ Indicator Specifications


Pbfi-AM (Potassium-binding benzofuran isophthalate acetoxymethyl ester; CAS 124549-23-1; MW 1171.1) is a cell-permeant, ratiometric fluorescent indicator designed for the detection and quantification of intracellular potassium ion (K⁺) fluxes in live cells and isolated organelles . It is the acetoxymethyl (AM) ester derivative of the K⁺-sensitive fluorophore PBFI, which upon passive diffusion into cells is cleaved by intracellular esterases to yield the membrane-impermeant, ion-binding tetraanionic form [1]. The compound exhibits UV excitation (∼340/380 nm) and green emission (∼500–505 nm) compatible with standard fura-2 filter sets, enabling excitation ratio measurements that correct for dye loading heterogeneity and photobleaching .

Why Pbfi-AM Cannot Be Substituted


Generic substitution of Pbfi-AM with other potassium-sensitive or monovalent cation indicators is precluded by three interconnected factors: (1) its sodium-dependent Kd that shifts from 5.1 mM to 44 mM under physiological ionic strength, a property not shared by alternative K⁺ probes such as IPG-4 AM or FluxOR™ ; (2) its modest but operationally sufficient 1.5-fold selectivity for K⁺ over Na⁺, which necessitates intracellular calibration protocols distinct from those used for higher-selectivity Ca²⁺ indicators like fura-2 ; and (3) its specific requirement for dispersing agents such as Pluronic F-127 for effective AM ester loading, without which intracellular dye accumulation is severely compromised . These parameters define a narrow and compound-specific experimental window, making Pbfi-AM functionally non-interchangeable with its closest analogs.

Pbfi-AM Quantitative Differentiation


Sodium-Dependent Kd Shift: Pbfi-AM vs. SBFI-AM

The dissociation constant (Kd) of Pbfi-AM for K⁺ is strongly sodium-dependent, shifting from 5.1 mM in Na⁺-free buffer to 44 mM in solutions with a combined Na⁺/K⁺ concentration of 135 mM (approximating physiological ionic strength) . When Na⁺ is replaced with tetramethylammonium chloride, the Kd becomes 11 mM . In contrast, SBFI-AM exhibits a different dependency: its Kd for Na⁺ is 3.8 mM in K⁺-free buffer and 11.3 mM under physiological ionic strength (∼135 mM combined Na⁺/K⁺) . This distinction is critical: Pbfi-AM shows an ∼8.6-fold increase in Kd between Na⁺-free and physiological conditions (5.1→44 mM), whereas SBFI-AM shows only an ∼3-fold increase (3.8→11.3 mM). The absolute Kd values and the magnitude of this sodium-dependent modulation differ markedly between the two probes, necessitating compound-specific calibration protocols for accurate intracellular concentration determination.

Intracellular potassium imaging Ratiometric fluorescent indicators Ion-selective fluorophores

Selectivity Comparison: Pbfi-AM, SBFI-AM, Fura-2

Pbfi-AM exhibits a selectivity ratio of only 1.5-fold for K⁺ over Na⁺ . This is substantially lower than the ∼18-fold selectivity of SBFI-AM for Na⁺ over K⁺ , and markedly lower than the high selectivity of calcium indicators such as fura-2 for Ca²⁺ over other divalent and monovalent cations . The 1.5-fold selectivity of Pbfi-AM is a documented limitation that must be compensated for experimentally: it is operationally sufficient only because intracellular K⁺ concentration (∼140 mM) normally exceeds intracellular Na⁺ concentration (∼10–14 mM) by approximately 10-fold, making the effective K⁺-bound signal dominant . This selectivity profile contrasts sharply with that of SBFI-AM, whose 18-fold selectivity is adequate for reliable Na⁺ measurement even without a large concentration gradient advantage.

Ion selectivity Fluorescent probe validation Intracellular cation measurement

Pluronic F-127 Requirement for Pbfi-AM Loading

Effective intracellular loading of Pbfi-AM requires the use of a dispersing agent such as Pluronic F-127 or PowerLoad concentrate due to the poor aqueous solubility of its AM ester . The standard protocol involves mixing the Pbfi-AM DMSO stock solution with an equal volume of 25% (w/v) Pluronic F-127 before dilution into loading buffer, with incubation times extending up to 4 hours . In contrast, for calcium indicators such as fluo-4, fura-2, and indo-1, Pluronic dispersants are optional and typically used only to enhance loading efficiency, not as a strict requirement [1]. The manufacturer explicitly states that Pluronic F-127 'appears to be required' for loading Pbfi-AM and SBFI-AM, whereas it is optional for other AM ester dyes [1].

AM ester loading Dye solubilization Intracellular probe delivery

Fura-2 Filter Set Compatibility

Pbfi-AM exhibits excitation maxima at approximately 340 nm (K⁺-bound) and 380 nm (K⁺-free), with emission detection at ∼500–505 nm . This spectral profile is intentionally designed to be compatible with the same optical filters and equipment used for the widely adopted Ca²⁺ indicator fura-2 . Consequently, laboratories already configured for fura-2 ratiometric imaging can implement Pbfi-AM-based K⁺ measurements without modifying excitation/emission filter sets, dichroic mirrors, or detector settings . This compatibility enables sequential or parallel dual-ion (Ca²⁺ and K⁺) imaging in the same experimental system, a capability that alternative K⁺ probes with non-overlapping spectral requirements (e.g., FluxOR™ with 488 nm excitation) cannot provide.

Ratiometric imaging Dual-ion measurement Fluorescence microscopy instrumentation

Direct Intracellular K⁺ Measurement Capability

Pbfi-AM enables direct, non-invasive measurement of intracellular free potassium concentration ([K⁺]ᵢ) via ratiometric fluorescence imaging, providing spatially resolved, multi-cell data . In contrast, potassium-selective microelectrodes, while capable of absolute quantification and fast temporal resolution, are limited to single-cell measurements and require invasive impalement that compromises cell viability and limits throughput . Voltage-sensitive dyes (potentiometric dyes) detect changes in membrane potential (Vm), which are only indirectly and non-linearly related to [K⁺]ᵢ, precluding direct chemical concentration determination . This functional divergence means that Pbfi-AM and these alternative methods address fundamentally different experimental questions and cannot be used interchangeably.

Intracellular potassium quantification Fluorescent ion indicators Electrophysiology alternatives

Pbfi-AM Application Scenarios


Dual Ca²⁺/K⁺ Imaging with Fura-2 Infrastructure

In laboratories equipped for fura-2 ratiometric Ca²⁺ imaging, Pbfi-AM can be deployed without hardware modification to measure intracellular K⁺ dynamics. This application leverages the spectral compatibility of Pbfi-AM (340/380 nm excitation; ∼500 nm emission) with standard fura-2 filter sets . Researchers can sequentially or in parallel monitor [Ca²⁺]ᵢ and [K⁺]ᵢ to investigate coupling between calcium signaling and potassium fluxes in neurons, cardiomyocytes, or astrocytes [1]. This scenario is optimal when the procurement goal is to expand ion measurement capabilities without additional capital equipment investment.

Population-Level Intracellular K⁺ Quantification

When experimental objectives require measurement of intracellular K⁺ concentration across a population of cells with spatial resolution—rather than single-cell absolute values or membrane potential changes—Pbfi-AM is the appropriate selection. Unlike K⁺-selective microelectrodes (single-cell only) and potentiometric dyes (Vm only), Pbfi-AM enables direct, non-invasive [K⁺]ᵢ quantification in multiple cells simultaneously . This is particularly valuable in studies of heterogeneous cell populations (e.g., mixed primary cultures, tissue slices, co-culture systems) where cell-to-cell variability in K⁺ homeostasis is of interest.

K⁺ Flux Measurement Under Controlled Ionic Conditions

Pbfi-AM is suitable for experiments where intracellular K⁺ is measured under stable physiological Na⁺/K⁺ ratios (∼10:1 K⁺:Na⁺) that compensate for its modest 1.5× selectivity . Applications include monitoring K⁺ efflux during apoptosis [1], K⁺ channel activity in podocytes and glomerular cells [2], and mitochondrial K⁺ fluxes in isolated organelles . However, procurement should be accompanied by a commitment to perform gramicidin-based in situ calibration curves under matched ionic conditions to account for the sodium-dependent Kd shift from 5.1 mM to 44 mM .

Mitochondrial K⁺ Transport via AM Ester Loading

Pbfi-AM is specifically noted for its utility in measuring mitochondrial potassium fluxes and studying mitoKATP channel activity . The AM ester modification enables passive diffusion across organellar membranes, followed by intracellular esterase cleavage to trap the active PBFI indicator within the compartment of interest. This cell-permeant property distinguishes Pbfi-AM from the cell-impermeant tetraammonium salt form (PBFI, P1265MP), which requires microinjection or pinocytic loading. For isolated mitochondria or permeabilized cell preparations where direct access to the mitochondrial matrix is feasible, Pbfi-AM offers a convenient loading strategy that does not require membrane disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pbfi-AM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.